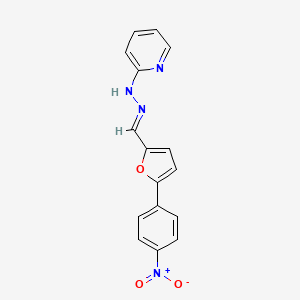
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furaldehyde and pyridinylhydrazone, and it has a unique chemical structure that makes it an interesting subject for study.
Mécanisme D'action
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the inhibition of various enzymes and signaling pathways that play a critical role in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that the this compound compound can have significant biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, the compound has been shown to have a positive effect on the immune system, helping to boost its function and prevent the development of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its potent anti-tumor and anti-inflammatory properties. This makes it an excellent candidate for studying the mechanisms of action of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone. One area of focus is the development of new drugs based on this compound. Researchers are exploring ways to modify the chemical structure of the compound to enhance its anti-tumor and anti-inflammatory properties. Additionally, there is a growing interest in studying the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a chemical compound that has significant potential in various scientific fields. Its unique chemical structure and potent anti-tumor and anti-inflammatory properties make it an excellent candidate for further study and development. With continued research, this compound could lead to the development of new drugs and treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the reaction between furaldehyde and pyridinylhydrazine in the presence of 4-nitrobenzaldehyde. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
The 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone compound has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory conditions.
Propriétés
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-20(22)13-6-4-12(5-7-13)15-9-8-14(23-15)11-18-19-16-3-1-2-10-17-16/h1-11H,(H,17,19)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSILNLOUCCVQL-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
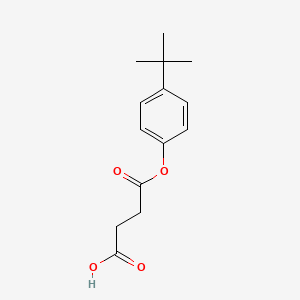
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
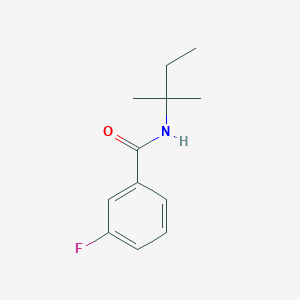
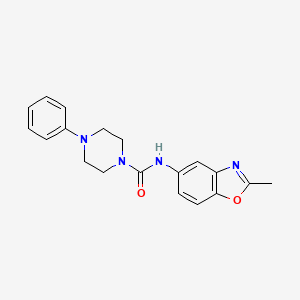
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
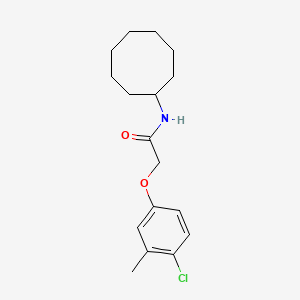
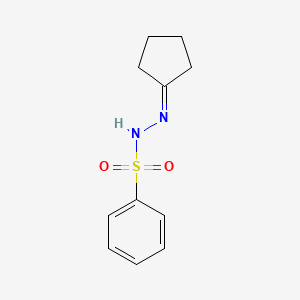
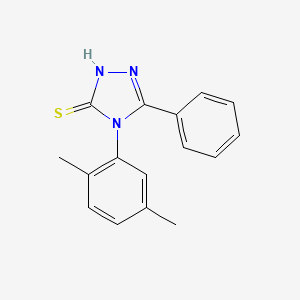
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)
